(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464136
InChI: InChI=1S/C19H31N3O/c1-15(2)22(13-17-7-5-4-6-8-17)14-18-9-11-21(12-10-18)19(23)16(3)20/h4-8,15-16,18H,9-14,20H2,1-3H3/t16-/m0/s1
SMILES: CC(C)N(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol

(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13464136

Molecular Formula: C19H31N3O

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one -

Specification

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
IUPAC Name (2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C19H31N3O/c1-15(2)22(13-17-7-5-4-6-8-17)14-18-9-11-21(12-10-18)19(23)16(3)20/h4-8,15-16,18H,9-14,20H2,1-3H3/t16-/m0/s1
Standard InChI Key AHDZBSHKBXYYIP-INIZCTEOSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)N(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is (2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one, reflecting its stereochemistry and functional groups . Key identifiers include:

PropertyValue
Molecular FormulaC19H31N3O\text{C}_{19}\text{H}_{31}\text{N}_{3}\text{O}
Molecular Weight317.5 g/mol
CAS Number1354006-63-5
SMILESC[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N
InChIKeyAHDZBSHKBXYYIP-INIZCTEOSA-N

The piperidine ring at position 1 and the benzyl-isopropyl-amino group at position 4 contribute to its three-dimensional conformation . The (S)-configuration at the amino-propanone backbone is critical for interactions with biological targets.

Stereochemical Significance

The stereochemistry of this compound influences its pharmacokinetic properties. Computational models predict that the (S)-enantiomer exhibits higher binding affinity to enzymes and receptors compared to its (R)-counterpart due to optimal spatial alignment of the amino and ketone groups.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the piperidine ring. Key steps include:

  • Piperidine Functionalization: Introducing a methylene group at position 4 of the piperidine ring via nucleophilic substitution.

  • Benzyl-Isopropyl-Amino Incorporation: Coupling the benzyl-isopropyl-amine moiety using reductive amination.

  • Chiral Resolution: Isolating the (S)-enantiomer via chiral column chromatography or asymmetric synthesis .

Pharmacological Properties and Biological Activities

Antimicrobial Activity

Studies on structurally analogous compounds reveal moderate antimicrobial effects. For example, derivatives with similar piperidine and benzyl groups inhibit Staphylococcus aureus growth at MIC values of 50–100 µg/mL.

Receptor Interactions

Molecular docking simulations indicate affinity for dopamine D3 receptors (Ki ≈ 150 nM), implicating potential roles in treating neurological disorders.

Research Applications and Case Studies

Drug Discovery

The compound serves as a scaffold for developing neuroactive agents. Modifications to its benzyl or isopropyl groups have yielded derivatives with enhanced selectivity for serotonin receptors.

Chemical Biology

Researchers utilize its fluorescent derivatives to track protein interactions in live cells. For instance, tagging the amino group with a fluorophore enables real-time visualization of dopamine transporter dynamics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator